2-Ethyl-1-(hydroxyimino)cyclohexane

Description

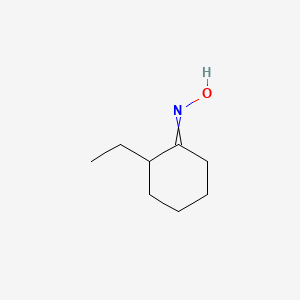

2-Ethyl-1-(hydroxyimino)cyclohexane is a cyclohexane derivative featuring an ethyl group at position 2 and a hydroxyimino (=N-OH) group at position 1. This compound belongs to the class of oximes, which are typically derived from ketones or aldehydes via reaction with hydroxylamine. The hydroxyimino group introduces polarity and hydrogen-bonding capacity, while the ethyl substituent enhances hydrophobicity.

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

N-(2-ethylcyclohexylidene)hydroxylamine |

InChI |

InChI=1S/C8H15NO/c1-2-7-5-3-4-6-8(7)9-10/h7,10H,2-6H2,1H3 |

InChI Key |

HTRMWUORSYXIAP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCC1=NO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analogues

Cyclohexanone Oxime [(Hydroxyimino)cyclohexane]

- Structure: Cyclohexanone oxime (C₆H₁₁NO) is the oxime derivative of cyclohexanone, with the hydroxyimino group replacing the ketone oxygen .

- Properties :

- Comparison: Unlike 2-ethyl-1-(hydroxyimino)cyclohexane, cyclohexanone oxime lacks alkyl substituents, making it less hydrophobic. The ethyl group in the target compound may sterically hinder catalytic reactions or alter electronic properties .

Cycloxydim and Sethoxydim

- Structure: Cycloxydim (C₁₇H₂₇NO₃S) and sethoxydim (C₁₇H₂₉NO₃S) are cyclohexenone derivatives with ethoxyimino (=N-OCH₂CH₃) groups and additional substituents (e.g., thiopyran, ethylthiopropyl) .

- Properties :

- Molecular weight: ~325–341 g/mol.

- Applications: Used as herbicides due to their inhibition of acetyl-CoA carboxylase in grasses.

- The cyclohexenone backbone also introduces unsaturation, enhancing reactivity toward electrophiles .

Bis[2-(hydroxyimino)cyclohexan-1-one] Copper Complex

- Structure: A dimeric copper complex with two hydroxyimino groups coordinated to the metal center .

- Properties: Stability: Forms stable coordination complexes due to the chelating ability of the hydroxyimino group.

Physicochemical Properties

Beckmann Rearrangement

Cyclohexanone oxime undergoes Beckmann rearrangement under acidic or catalytic conditions to yield caprolactam, a critical nylon precursor. The ethyl group in this compound may slow this reaction due to steric effects, though catalytic systems like boron-alumina composites (capable of total conversion in analogs) could mitigate this .

Coordination Chemistry

Hydroxyimino groups exhibit strong metal-chelating capabilities, as seen in copper complexes . The target compound could serve as a ligand in catalysis or materials science, though its ethyl group might influence binding geometry.

Stability and Hydrolysis

Oximes are prone to hydrolysis under acidic or basic conditions. The ethyl group may enhance steric protection, increasing stability compared to unsubstituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.